molecular formula C14H11IN2O2S B3583879 3-[(4-IODO-2-METHYLPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE

3-[(4-IODO-2-METHYLPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE

Cat. No.: B3583879
M. Wt: 398.22 g/mol
InChI Key: FEBRFNPGYTUPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-IODO-2-METHYLPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE is a complex organic compound that features a benzothiazole core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-IODO-2-METHYLPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves the reaction of 4-iodo-2-methylaniline with benzothiazole-1,1-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a coupling agent like EDC·HCl. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(4-IODO-2-METHYLPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-[(4-IODO-2-METHYLPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-IODO-2-METHYLPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-{[(4-iodo-2-methylphenyl)amino]carbonothioyl}benzamide
  • 2-methylimidazo[1,2-a]pyridine

Uniqueness

3-[(4-IODO-2-METHYLPHENYL)AMINO]-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to its specific substitution pattern and the presence of both iodine and benzothiazole moieties. This combination imparts distinct chemical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-iodo-2-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IN2O2S/c1-9-8-10(15)6-7-12(9)16-14-11-4-2-3-5-13(11)20(18,19)17-14/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBRFNPGYTUPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)NC2=NS(=O)(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(4-IODO-2-METHYLPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE
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3-[(4-IODO-2-METHYLPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE
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3-[(4-IODO-2-METHYLPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE
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3-[(4-IODO-2-METHYLPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE
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3-[(4-IODO-2-METHYLPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE
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3-[(4-IODO-2-METHYLPHENYL)AMINO]-1??,2-BENZOTHIAZOLE-1,1-DIONE

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